molecular formula C16H15N3O4S B11059430 8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one

8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one

Cat. No.: B11059430
M. Wt: 345.4 g/mol
InChI Key: GGRVMAKAMVGCTA-UHFFFAOYSA-N
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Description

8-(MORPHOLINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a morpholinosulfonyl group, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(MORPHOLINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.

    Introduction of the Pyrido Moiety: This step involves the fusion of the quinazoline core with a pyridine ring, which can be accomplished through various cyclization reactions.

    Attachment of the Morpholinosulfonyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, phase-transfer catalysis, and continuous flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(MORPHOLINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinosulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(MORPHOLINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinosulfonyl group can enhance binding affinity and selectivity, leading to the modulation of biological pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: A quinazoline derivative used as an anticancer agent.

    Gefitinib: Another quinazoline-based anticancer drug.

    Prazosin: A quinazoline derivative used as an antihypertensive agent.

Uniqueness

8-(MORPHOLINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE is unique due to the presence of the morpholinosulfonyl group, which can enhance its pharmacological properties compared to other quinazoline derivatives. This structural feature can improve its solubility, stability, and binding affinity, making it a promising candidate for further drug development.

Properties

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

8-morpholin-4-ylsulfonylpyrido[1,2-a]quinazolin-6-one

InChI

InChI=1S/C16H15N3O4S/c20-16-13-11-12(24(21,22)18-7-9-23-10-8-18)4-5-14(13)19-6-2-1-3-15(19)17-16/h1-6,11H,7-10H2

InChI Key

GGRVMAKAMVGCTA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N4C=CC=CC4=NC3=O

Origin of Product

United States

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